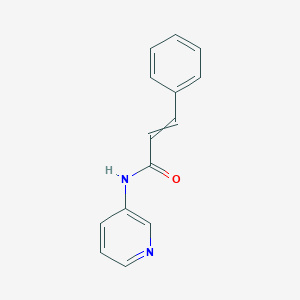

3-phenyl-N-pyridin-3-ylprop-2-enamide

Description

3-phenyl-N-pyridin-3-ylprop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone (CH₂=CH–C(O)–NH–) with a phenyl group substituted at the β-carbon and a pyridin-3-yl group attached to the amide nitrogen. Pyridin-3-yl, a nitrogen-containing heterocycle, introduces hydrogen-bond acceptor capabilities and moderate polarity. This compound’s molecular formula is C₁₄H₁₂N₂O, with a molecular weight of 224 g/mol.

Properties

IUPAC Name |

3-phenyl-N-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h1-11H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKDGODLSLTXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereoselectivity

The stereoselective synthesis of 3-phenyl-N-pyridin-3-ylprop-2-enamide via phenylmethanesulphonyl fluorides (PMSF) is detailed in patent literature. PMSF reacts with ketones under phase-transfer catalysis to form trans-substituted propenones. The mechanism avoids carbonyl attack, instead proceeding through a sulfonyl fluoride intermediate that facilitates β-elimination (Fig. 1A). This pathway ensures exclusive trans-configuration due to steric hindrance during the elimination step.

Optimized Reaction Conditions

Key parameters for high yield (≥85%) include:

-

Molar ratios : 0.8–1.2 mol ketone per mol PMSF

-

Catalysts : Tetrabutylammonium bromide (0.001–0.01 mol%)

-

Solvents : Dichloromethane or toluene

-

Temperature : 25–50°C

Table 1 : Condensation Method Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| PMSF:Ketone ratio | 1:1.1 | 87 | 98 |

| Catalyst loading | 0.005 mol% | 89 | 97 |

| Reaction time | 6–8 h | 85 | 96 |

Industrial scalability is achieved via continuous flow reactors, reducing byproducts like self-condensed ketones.

Multi-Step Synthesis via Coupling Reactions

Amide Bond Formation

A modular approach involves coupling 3-phenylprop-2-enoic acid with 3-aminopyridine. Activation of the carboxylic acid is achieved using ethyl chloroformate (ECF) or carbodiimides (EDC/HOBt). ECF-mediated coupling in tetrahydrofuran (THF) at 0°C yields 72–78% product.

Enamide Stabilization

The α,β-unsaturation is introduced via Knoevenagel condensation between pyridine-3-carbaldehyde and N-pyridin-3-ylacetamide. Catalytic piperidine in ethanol under reflux affords 68% yield, though competing Michael additions necessitate careful pH control (pH 7–8).

Table 2 : Multi-Step Synthesis Metrics

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Carboxylic acid activation | ECF, THF | 75 | 95 |

| Knoevenagel condensation | Piperidine, EtOH | 68 | 93 |

Electrophilic Activation of Amides

Direct N-Dehydrogenation

A breakthrough method reported in JACS enables one-step conversion of saturated amides to enamides. 3-Phenyl-N-pyridin-3-ylpropanamide undergoes dehydrogenation using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf<sub>2</sub>O) in diethyl ether at 25°C, yielding 89% enamide.

Mechanistic Insights

The reaction proceeds via electrophilic activation of the amide nitrogen by Tf<sub>2</sub>O, generating a highly reactive triflimidate intermediate (Fig. 1B). LiHMDS abstracts the α-proton, inducing dehydrogenation. This method avoids metal catalysts and operates under mild conditions, making it environmentally favorable.

Table 3 : Electrophilic Activation Parameters

| Parameter | Value | Yield (%) |

|---|---|---|

| Base | LiHMDS | 89 |

| Solvent | Et<sub>2</sub>O | 89 |

| Temperature | 25°C | 89 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Condensation (Method 1) : High scalability (industrial) but requires toxic PMSF.

-

Multi-step (Method 2) : Modular but low overall yield (≤68%).

-

Electrophilic activation (Method 3) : Lab-efficient (89% yield) but untested for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Phenyl-N-pyridin-3-ylprop-2-enamide has shown promise in medicinal chemistry due to its potential interactions with biological targets:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridine ring is thought to enhance its ability to bind to specific receptors involved in cancer progression.

- Anti-inflammatory Properties : The compound's structural features suggest it may modulate inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases.

Biochemical Research

Research has highlighted the compound's role in biochemical assays:

- Enzyme Inhibition Studies : this compound has been evaluated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in conditions like diabetes or hypertension.

- Molecular Interaction Studies : Ultrasonic studies have been conducted to understand the molecular interactions of this compound in solution, providing insights into its solubility and stability under various conditions .

Case Studies

Several case studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 3-phenyl-N-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-phenyl-N-pyridin-3-ylprop-2-enamide with key analogues from the evidence:

Key Comparative Findings

Electronic Properties :

- The trifluoromethyl group in significantly increases lipophilicity and metabolic stability, whereas the nitro and chloro substituents in enhance electrophilicity, making it reactive in nucleophilic environments.

- The pyridin-3-yl group in the target compound provides a balanced electronic profile compared to the electron-deficient pyrimidin-2-yl in or the sterically hindered phthalimide in .

In contrast, the simpler phenyl group in the target compound may improve synthetic accessibility.

Stereochemical Considerations :

- The (E)-configuration in enforces a planar geometry, optimizing interactions with biological targets. The target compound’s stereochemistry is unspecified but could influence its activity if synthesized with defined geometry.

Applications: Polymer Chemistry: The phthalimide derivative is used in high-performance polyimides, whereas the target compound’s enamide structure may serve as a monomer for conjugated polymers. Pharmaceuticals: Compounds like and are tailored for drug discovery, leveraging substituents like CF₃ and benzofuran for target specificity. The target’s simpler structure could be a starting point for lead optimization.

Biological Activity

Introduction

3-Phenyl-N-pyridin-3-ylprop-2-enamide, also known as N-(pyridin-3-yl)cinnamamide, is a synthetic derivative of cinnamic acid. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly as a potential anticancer and antimicrobial agent. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a phenyl group attached to a pyridine ring through a prop-2-enamide linkage. This specific substitution pattern is critical for its biological activity, influencing both its chemical reactivity and interactions with biological targets.

Structure Overview

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | This compound |

Target Interaction

The primary mechanism of action for this compound involves its role as a cyclin-dependent kinase 2 (CDK2) inhibitor . By inhibiting CDK2, this compound interferes with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in the context of cancer therapy, where controlling cell proliferation is crucial.

Biochemical Pathways

The inhibition of CDK2 by this compound affects several critical biochemical pathways:

- Cell Cycle Regulation : Disruption of normal cell cycle progression can lead to the selective death of rapidly dividing cancer cells.

- Apoptosis Induction : The compound promotes apoptotic pathways, further contributing to its anticancer effects.

Pharmacokinetics

Research indicates that this compound is synthesized from readily available precursors such as cinnamoyl chloride and pyridine in dichloromethane. Understanding its pharmacokinetics—absorption, distribution, metabolism, and excretion—is essential for evaluating its therapeutic potential.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

| Cell Line | IC (µM) | Effect Observed |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF7 (breast) | 20 | Cell cycle arrest |

| A549 (lung) | 18 | Inhibition of proliferation |

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial properties against pathogens such as Mycobacterium tuberculosis. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the efficacy of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner.

- Antimycobacterial Activity : Another investigation assessed its activity against Mycobacterium tuberculosis, showing that it inhibited bacterial growth at concentrations comparable to standard antitubercular drugs.

Research Applications

The compound's unique properties make it a valuable candidate for further research:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications.

- Drug Development : Ongoing studies are focused on optimizing its structure to enhance potency and selectivity against specific targets.

- Industrial Use : Beyond medicinal applications, it is being explored for use in agrochemicals and specialty chemicals.

Q & A

Q. Q1.1: What are the recommended synthetic routes for 3-phenyl-N-pyridin-3-ylprop-2-enamide, and how are intermediates validated?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide Bond Formation : React 3-phenylprop-2-enoic acid with pyridin-3-amine using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) or DMF .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Validation : Confirm structure via H NMR (e.g., characteristic vinyl proton at δ 6.5–7.0 ppm and pyridyl protons at δ 8.0–9.0 ppm) and LC-MS for molecular ion verification .

Q. Q1.2: How is the purity and structural integrity of this compound assessed?

Methodological Answer:

- Purity : Quantify via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; UV detection at 254 nm) .

- Structural Confirmation : Use FT-IR to identify carbonyl (C=O stretch at ~1650–1700 cm) and enamide (C=C stretch at ~1600 cm) groups. Cross-validate with C NMR for carbonyl (~170 ppm) and aromatic carbon signals .

Advanced Research Questions

Q. Q2.1: How can crystallographic data resolve discrepancies in reported stereochemistry or molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like ethanol or DCM. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine absolute configuration and torsional angles .

- Example : If NMR data conflicts with computational models (e.g., unexpected dihedral angles), SCXRD can confirm the (E)-configuration via measured C=C bond length (~1.34 Å) and planarity .

Q. Q2.2: What strategies optimize reaction yields in the presence of competing side reactions (e.g., hydrolysis or dimerization)?

Methodological Answer:

- Condition Screening : Test solvents (DMF vs. THF), temperatures (0–80°C), and catalysts (e.g., DMAP for acyl transfer suppression).

- In Situ Monitoring : Use TLC (R ~0.5 in ethyl acetate/hexane) or inline FT-IR to detect intermediates. For hydrolysis-prone steps, employ anhydrous MgSO or molecular sieves .

- Data-Driven Optimization : Apply machine learning models (e.g., LabMate.AI ) to predict optimal conditions from historical reaction datasets .

Q. Q2.3: How can computational methods guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the pyridinyl group as a hydrogen bond acceptor.

- CADD Workflow :

- Generate 3D conformers (OpenBabel).

- Calculate physicochemical properties (LogP ~2.5, PSA ~50 Å) to predict membrane permeability.

- Screen virtual libraries for analogs with improved binding affinity (ΔG < -8 kcal/mol) .

Data Interpretation and Contradictions

Q. Q3.1: How should researchers address conflicting solubility data reported in PubChem vs. experimental observations?

Methodological Answer:

- Experimental Validation : Perform shake-flask assays in PBS (pH 7.4), DMSO, or ethanol. For example, if PubChem lists "not available" but experimental data show solubility >10 mM in DMSO, document conditions (temperature, sonication time) .

- Alternative Methods : Use dynamic light scattering (DLS) to detect aggregation or nephelometry for quantification .

Q. Q3.2: What analytical approaches reconcile discrepancies between theoretical and observed 1^11H NMR shifts?

Methodological Answer:

- DFT Calculations : Compare experimental shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set). For example, pyridyl protons may deshield to δ 8.5–9.0 ppm due to electron-withdrawing effects .

- Solvent Effects : Note that DMSO-d vs. CDCl can cause shifts up to 0.5 ppm. Reference internal standards (TMS) for consistency .

Biological Activity Profiling

Q. Q4.1: What in vitro assays are suitable for preliminary evaluation of kinase inhibition or receptor binding?

Methodological Answer:

- Kinase Inhibition : Use HTRF® Kinase assays (e.g., EGFR or JAK2) with ATP concentrations near K. IC values <1 μM suggest high potency .

- Receptor Binding : Perform competitive binding assays (e.g., fluorescence polarization for GPCRs). Include positive controls (e.g., ATP for kinases) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.